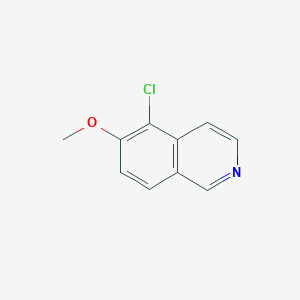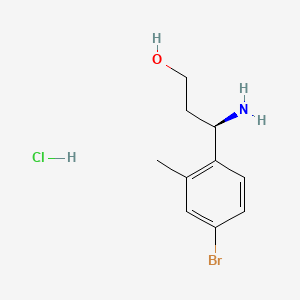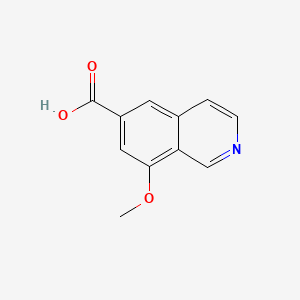
5-Chloro-6-methoxyisoquinoline
概要
説明
5-Chloro-6-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-alkynylaldehyde with ammonium bicarbonate via an Ag-catalyzed 6-endo-dig closed-loop process, leading to various substituted isoquinoline derivatives . Another method includes the use of phthalimide as a raw material, proceeding via rearrangement under strong alkaline conditions .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions in autoclave reactors. For instance, a clean and nitrogen-purged 1,000 L autoclave reactor can be charged with catalysts like 10% Pd/C under nitrogen, followed by the addition of the precursor solution .
化学反応の分析
Types of Reactions: 5-Chloro-6-methoxyisoquinoline can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various halogenated or nitrated isoquinoline derivatives.
科学的研究の応用
5-Chloro-6-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain isoquinoline derivatives have been shown to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.
類似化合物との比較
6-Methoxyisoquinoline: Similar in structure but lacks the chlorine atom at the 5-position.
5-Chloroisoquinoline: Similar but lacks the methoxy group at the 6-position.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 5-Chloro-6-methoxyisoquinoline is unique due to the presence of both the chlorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
5-chloro-6-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIERDMLAPYQXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate](/img/structure/B8182027.png)
![4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8182035.png)
